![molecular formula C23H23BrCl2N4O B1681792 Surinabant CAS No. 288104-79-0](/img/structure/B1681792.png)
Surinabant
Overview
Description
Preparation Methods
The synthesis of Surinabant involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired substituents, such as bromophenyl and dichlorophenyl groups.
Amidation: The final step involves the amidation of the substituted pyrazole with piperidine to form this compound.
Chemical Reactions Analysis
Surinabant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nicotine Addiction Treatment
Surinabant is primarily investigated for its potential to assist in smoking cessation. Clinical studies have indicated that while it did not significantly improve the success rate of quitting smoking, it was effective in reducing weight gain associated with cessation efforts. A dose-ranging study conducted in 2012 highlighted that doses of 20 mg and 60 mg inhibited the central nervous system effects induced by Δ9-tetrahydrocannabinol (THC), suggesting a mechanism that could be beneficial in managing cravings and withdrawal symptoms associated with nicotine addiction .
Obesity Management
This compound has been explored as an anorectic agent aimed at weight loss. Preclinical studies have shown that it can reduce body weight gain and improve metabolic parameters such as plasma glucose and triglyceride levels . In Phase II clinical trials, this compound demonstrated a favorable safety profile while effectively targeting obesity-related risk factors .
Potential for Other Addictive Disorders
Beyond nicotine addiction, this compound may have applications in treating other addictive disorders such as alcoholism and possibly attention deficit hyperactivity disorder (ADHD). The modulation of the endocannabinoid system via CB1 antagonism could provide therapeutic benefits in these areas, although further research is required to substantiate these claims .
Pharmacodynamics and Mechanism of Action
This compound acts by selectively blocking CB1 receptors, which are implicated in the regulation of appetite and reward pathways in the brain. Studies have shown that this compound can significantly inhibit THC-induced effects on heart rate and subjective feelings of euphoria, indicating its potential to modulate cannabinoid-related behaviors without causing significant adverse effects itself .
Table: Summary of Clinical Trials Involving this compound
Notable Findings from Research
- Inhibition Ratios : In a study assessing various doses of this compound, it was found that doses of 20 mg and above could inhibit THC-induced effects by over 80% for most parameters measured, including body sway and subjective feelings of being high .
- Metabolic Effects : In preclinical models, this compound not only reduced body weight but also improved insulin sensitivity and altered levels of adipokines, suggesting a multifaceted role in metabolic health .
Mechanism of Action
Surinabant exerts its effects by selectively antagonizing the cannabinoid receptor type 1 (CB1). This receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, this compound can reduce the effects of endogenous cannabinoids and exogenous substances like tetrahydrocannabinol (THC) . This antagonism leads to a decrease in appetite, making it useful as an anorectic drug, and helps in reducing nicotine cravings, aiding in smoking cessation .
Comparison with Similar Compounds
Surinabant is similar to other cannabinoid receptor antagonists, such as:
Rimonabant: Another CB1 receptor antagonist that was developed for weight loss but was withdrawn from the market due to severe side effects.
Ibipinabant: A CB1 receptor antagonist investigated for its potential in treating obesity and metabolic disorders.
Taranabant: Another CB1 receptor antagonist that showed promise in treating obesity but was discontinued due to adverse effects.
Otenabant: A CB1 receptor antagonist developed for obesity treatment but faced similar issues with side effects.
Biological Activity
Overview of Surinabant
This compound (also known as Rimonabant) was initially developed as an anti-obesity drug. It acts primarily by blocking the CB1 receptors in the brain and peripheral tissues, which are involved in appetite regulation and energy homeostasis. The compound was withdrawn from the market due to concerns over psychiatric side effects; however, its biological mechanisms continue to be of interest in research.
This compound exhibits its biological activity by antagonizing the CB1 receptors, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes including:
- Appetite Regulation : By inhibiting CB1 receptors in the hypothalamus, this compound reduces appetite and food intake.
- Energy Metabolism : this compound influences lipid metabolism and glucose homeostasis by acting on adipose tissue and the liver.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a half-life of approximately 24 hours, allowing for once-daily dosing. Its absorption is rapid, with peak plasma concentrations occurring within 1-4 hours post-administration.
Efficacy Studies
Numerous clinical trials have assessed the efficacy of this compound in weight management and metabolic health. Below is a summary table of key studies:
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Simi et al. (2006) | Obese adults | 20 mg/day | 1 year | Significant weight loss (average 5-10% reduction) |
Van Gaal et al. (2008) | Overweight patients with metabolic syndrome | 20 mg/day | 2 years | Improved metabolic parameters (reduction in waist circumference, triglycerides) |
Dyer et al. (2009) | Diabetic patients | 10 mg/day | 6 months | Modest weight loss; no significant improvement in glycemic control |
Case Studies
Case Study 1: Weight Loss and Psychological Effects
A clinical trial involving obese patients demonstrated that participants who received this compound reported significant weight loss compared to placebo groups. However, some participants experienced mood alterations, leading to withdrawal from the study. This highlighted the need for careful monitoring of psychiatric symptoms during treatment.
Case Study 2: Metabolic Improvements
Another study focused on patients with metabolic syndrome showed that this compound not only aided in weight loss but also improved lipid profiles. Patients exhibited reductions in LDL cholesterol and triglyceride levels, suggesting a beneficial effect on cardiovascular risk factors.
Safety Profile and Side Effects
Despite its efficacy in weight management, the safety profile of this compound raised concerns. Notable side effects included:
- Psychiatric Symptoms : Anxiety, depression, and suicidal ideation were reported in some patients.
- Gastrointestinal Issues : Nausea and diarrhea were common among users.
These side effects contributed to its withdrawal from the market, emphasizing the importance of assessing risk versus benefit in pharmacotherapy.
Properties
CAS No. |
288104-79-0 |
---|---|
Molecular Formula |
C23H23BrCl2N4O |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31) |
InChI Key |
HMXDWDSNPRNUKI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Key on ui other cas no. |
288104-79-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide SR 147778 SR-147778 SR147778 surinabant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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